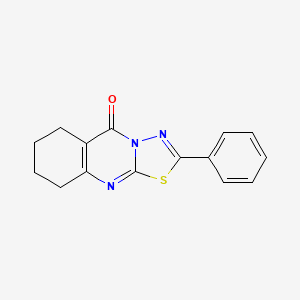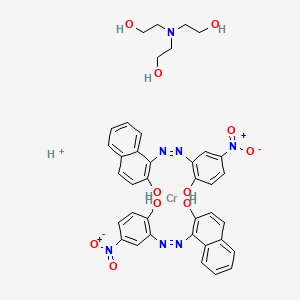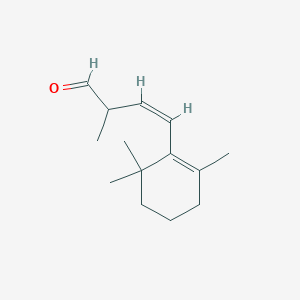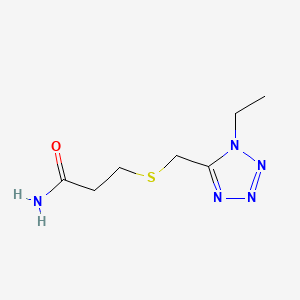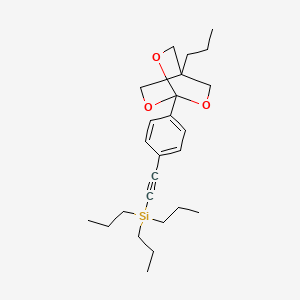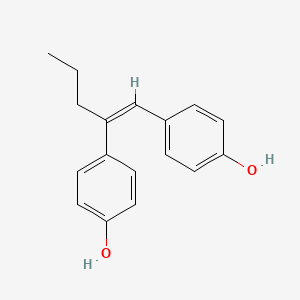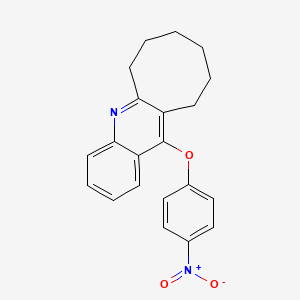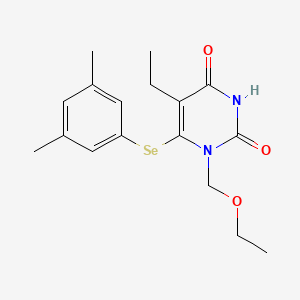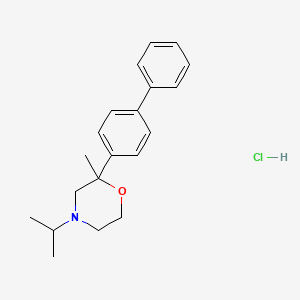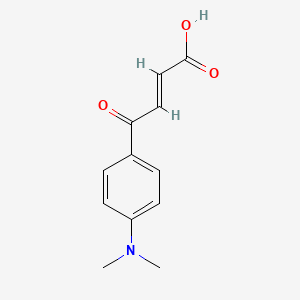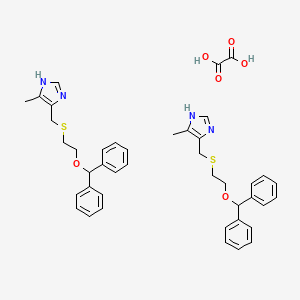
5,6-Dimethoxy-1'-methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted benzene and sulfur-containing reagents.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under acidic or basic conditions.
Spiro linkage formation: The spiro linkage can be introduced through a cyclization reaction involving a pyrrolidine derivative and the benzo©thiophene core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,2’-indole]: Another spiro compound with different ring structures.
5,6-Dimethoxy-2-methylindole: Similar in having methoxy groups and a heterocyclic core.
Uniqueness
5,6-Dimethoxy-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its specific combination of a spiro linkage, methoxy groups, and a benzo©thiophene core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
83962-41-8 |
|---|---|
Fórmula molecular |
C14H17NO3S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
5,6-dimethoxy-1'-methylspiro[2-benzofuran-3,2'-pyrrolidine]-1-thione |
InChI |
InChI=1S/C14H17NO3S/c1-15-6-4-5-14(15)10-8-12(17-3)11(16-2)7-9(10)13(19)18-14/h7-8H,4-6H2,1-3H3 |
Clave InChI |
JGBKCXYTXDKZNK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC12C3=CC(=C(C=C3C(=S)O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
